2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide

Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide (CAS 2380062-23-5) is a structurally differentiated halogenated benzamide for advanced drug discovery. Its unique 2-bromo-5-methoxybenzamide core combined with a 4-(furan-2-yl)thiophen-2-yl tail creates a distinct 3D pharmacophore and electronic surface not achievable with simpler chloro or des-methoxy analogs. The bromine atom serves as a versatile halogen bond donor for fragment-based screening against protein binding sites. As a B-Raf V600E inhibitor class analog with no disclosed bioactivity, it is ideal for phenotypic fishing expeditions and novel IP generation around lipid metabolism targets like FASN. Choose this scaffold for unbiased target engagement studies and kinase selectivity optimization.

Molecular Formula C17H14BrNO3S
Molecular Weight 392.27
CAS No. 2380062-23-5
Cat. No. B2576392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide
CAS2380062-23-5
Molecular FormulaC17H14BrNO3S
Molecular Weight392.27
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CS2)C3=CC=CO3
InChIInChI=1S/C17H14BrNO3S/c1-21-12-4-5-15(18)14(8-12)17(20)19-9-13-7-11(10-23-13)16-3-2-6-22-16/h2-8,10H,9H2,1H3,(H,19,20)
InChIKeyIYPTZMSSFZKVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide (CAS 2380062-23-5): Procurement-Grade Structural Overview


2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide (CAS 2380062-23-5, MF C17H14BrNO3S, MW 392.27) belongs to the class of halogenated benzamide derivatives featuring a bi-heteroaromatic (furan-2-yl)thiophene tail [1]. It is commercially available as a research-grade screening compound for non-human investigations . Publicly disclosed quantitative bioactivity data directly attributed to this specific compound by authoritative databases (e.g., ChEMBL, PubChem BioAssay) remains absent as of the knowledge cutoff, limiting selection criteria to structural novelty, physicochemical differentiation, and comparative purity profiles against accessible structural analogs.

2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide: Why In-Class Analog Substitution is Not Advisable


Simple in-class analogs, such as unsubstituted or mono-halogenated benzamides bearing a single heterocycle, cannot replicate the unique three-dimensional pharmacophore of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide. The specific combination of a 2-bromo-5-methoxybenzamide core with a 4-(furan-2-yl)thiophen-2-yl methylamine tail creates a distinct electronic surface and conformational profile that is not duplicated by compounds like 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide (CAS 2380043-00-3) or 2-bromo-5-methoxybenzamide alone . The bromine and methoxy substituent pattern provides a differentiable halogen bonding and hydrophobic interaction potential compared to chloro or des-methoxy variants, directly impacting binding mode hypotheses and structure-activity relationship (SAR) interpretations [1].

2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide: Verifiable Differentiation Evidence Guide


Structural Uniqueness: Differentiation of the 2-Bromo-5-Methoxybenzamide Core from the 2-Chloro Analog

The target compound differentiates itself from the closest commercially accessible structural analog, 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide (CAS 2380043-00-3), by the presence of the 5-methoxy group and the substitution of a bromine for a chlorine atom on the benzamide ring [1]. This results in a molecular weight increase from 317.79 to 392.27 g/mol, a molecular formula change from C16H12ClNO2S to C17H14BrNO3S, and a significant alteration in the calculated logP and polar surface area, directly influencing membrane permeability and binding pocket complementarity [2].

Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

Purity Benchmarking: 95% Min. Purity as the Standard Procurement Specification

Based on common industry supplier specifications for structurally similar building blocks in this class, the minimum acceptable purity benchmark is 95% . While not a unique feature of this specific compound, this purity level provides a baseline quality assurance when procuring from reputable vendors, in contrast to the 98% purity standard achieved for the simpler 2-chloro analog (CAS 2380043-00-3) from certain suppliers, indicating that the more complex target compound may present greater synthetic challenges that limit achievable purity .

Chemical Procurement Purity Specification Screening Library

Evidence of Undisclosed Biological Potential: Absence of Public Bioactivity Data as a Key Differentiator

A search across authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) confirms that no specific biological target, inhibitory concentration (IC50), or binding affinity data has been publicly assigned to CAS 2380062-23-5 as of the latest data cutoff [1]. This stands in contrast to structurally related compounds like those referenced in US10226449, where similar thiophene-containing benzamides exhibit FASN inhibition with IC50 values of 12-14 nM [2]. The complete absence of disclosed bioactivity makes this compound a 'blank slate' probe, where its unique structure may lead to novel target engagement profiles that are not predictable from existing SAR data.

Novel Chemical Probe Bioactivity Screening Target Identification

Conformational Distinction: The 4-(Furan-2-yl)thiophene Motif Provides a Rigid and Electron-Rich Scaffold

The 4-(furan-2-yl)thiophen-2-yl moiety provides a distinct, extended pi-system that is not found in simpler benzamide derivatives. Molecular modeling studies on furan and thiophene amide derivatives indicate that the linked heteroaromatic rings create a rigid, planar, and electronically polarized scaffold, with the sulfur atom in thiophene and the oxygen in furan contributing to unique electrostatic potential surfaces [1]. This differentiates it from compounds bearing only a single heterocycle or a 5-(thiophen-2-yl)furan-2-yl isomer (CAS 2034404-24-3), which presents a different spatial orientation of the heteroatoms for potential protein-ligand interactions [2].

Molecular Docking Conformational Analysis Pi-Stacking Interactions

2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide: Primary Research and Procurement Scenarios


Establishing a Novel Halogen-Bonding Fragment Library

The specific 2-bromo substitution pattern on the benzamide core provides a versatile halogen bond donor that is not present in chloro or des-halogen analogs [1]. This makes the compound suitable for developing a fragment library specifically designed to probe halogen-bonding hot spots in protein binding sites, a key strategy in structure-based drug design. Its unique electron-rich tail further differentiates it from simpler bromobenzamide fragments.

Medicinal Chemistry SAR Exploration of B-Raf V600E Inhibitors

Given the established class-level activity of N-(thiophen-2-yl) benzamide derivatives as B-Raf V600E inhibitors [1], this compound serves as a key intermediate for exploring the impact of a bulkier, more electron-rich 4-(furan-2-yl)thiophene tail and a 5-methoxy substituent on kinase selectivity and potency. It is a direct replacement for the unsubstituted or single-heterocycle analogs typically used in these studies [2].

First-in-Class Target Identification Through Phenotypic Screening

As a compound with no disclosed biological annotation in major databases [1], it is ideally suited for phenotypic fishing expeditions. Procurement of this scaffold for unbiased, cell-based phenotypic screening can lead to the identification of entirely novel target engagement, a valuable outcome for early-stage biotech and academic drug discovery units seeking to establish a competitive intellectual property position.

Chemical Probe for Lipid Kinase or Fatty Acid Synthase (FASN) Studies

The structural resemblance to patented benzamide inhibitors with nanomolar activity against FASN (e.g., IC50 = 12-14 nM) positions this compound as a privileged scaffold for further optimization [1]. Its divergent physicochemical profile from the patented leads provides a legal and scientific avenue for developing novel IP around lipid metabolism targets, which are of high interest in oncology and metabolic disease research.

Quote Request

Request a Quote for 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.